molecular formula C14H20O B14395613 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one CAS No. 88444-63-7

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one

Katalognummer: B14395613
CAS-Nummer: 88444-63-7
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: ODAKUQLCMJQTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one is a complex organic compound known for its unique spirocyclic structure. This compound is part of the sesquiterpene family, which are naturally occurring hydrocarbons found in plants and marine organisms. The spirocyclic structure of this compound makes it an interesting subject for synthetic and mechanistic studies in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves multiple steps, starting from simpler organic molecules. One of the documented synthetic routes includes the use of bromomethylene as a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as bromination, cyclization, and spirocyclization reactions under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal-ammonia reductions often use sodium or lithium in liquid ammonia.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and halogenated derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one lies in its spirocyclic structure, which imparts distinct physical and chemical properties. This structure makes it a valuable compound for studying spirocyclic chemistry and exploring new synthetic methodologies.

Eigenschaften

CAS-Nummer

88444-63-7

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1,5,5-trimethylspiro[5.5]undeca-1,10-dien-9-one

InChI

InChI=1S/C14H20O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5-6,9H,4,7-8,10H2,1-3H3

InChI-Schlüssel

ODAKUQLCMJQTOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC(C12CCC(=O)C=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.